
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a boronic acid derivative with the molecular formula C7H3BCl2O2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride typically involves the reaction of 3-chloro-5-(chlorocarbonyl)phenylboronic acid with dehydrating agents to form the anhydride. Common dehydrating agents include thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products:
Substitution Reactions: The major products are substituted phenylboronic acids.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the boronic acid with aryl halides.
Aplicaciones Científicas De Investigación
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
3-Chlorophenylboronic Acid: Similar structure but lacks the chlorocarbonyl group.
5-Chlorocarbonylphenylboronic Acid: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness: 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is unique due to the presence of both chlorine and chlorocarbonyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it particularly useful in the formation of complex molecules through coupling reactions .
Propiedades
Número CAS |
957120-24-0 |
|---|---|
Fórmula molecular |
C7H5BCl2O3 |
Peso molecular |
218.83 g/mol |
Nombre IUPAC |
(3-carbonochloridoyl-5-chlorophenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H |
Clave InChI |
DWAJCZOILZDBOB-UHFFFAOYSA-N |
SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
SMILES canónico |
B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


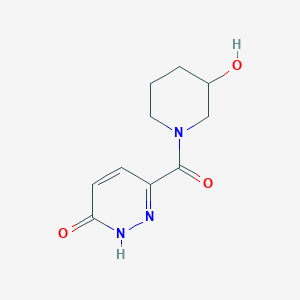
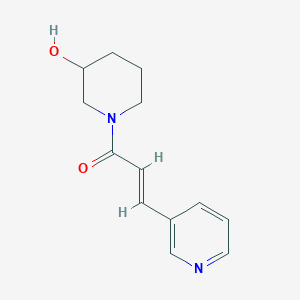
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
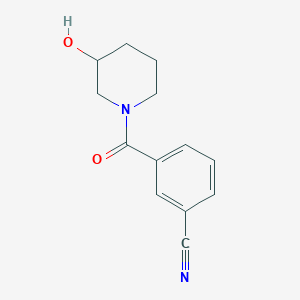
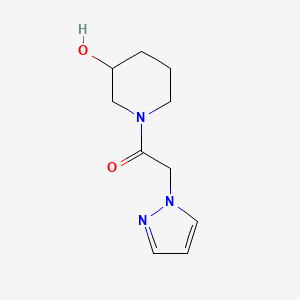
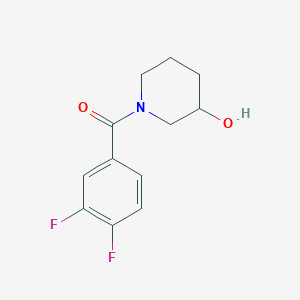
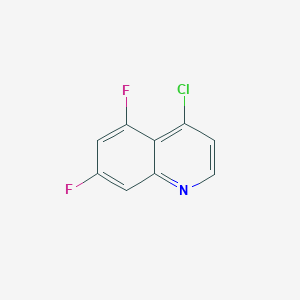
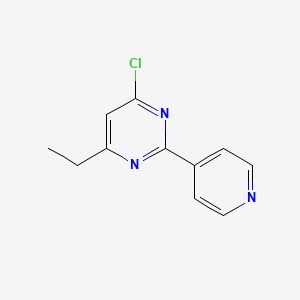
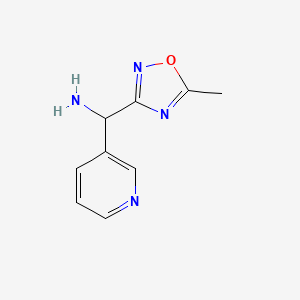
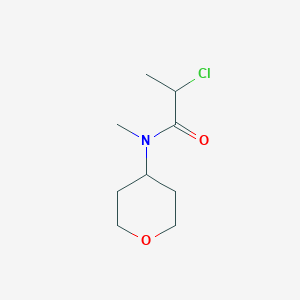
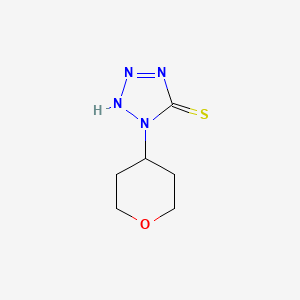
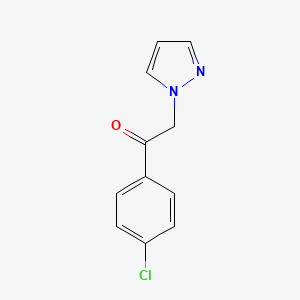
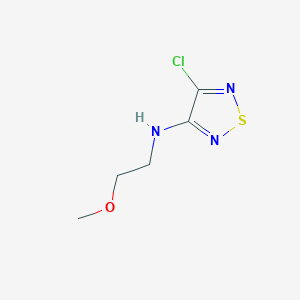
amine](/img/structure/B1486593.png)
